1,2-Benzenedisulfonyl dichloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59443. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

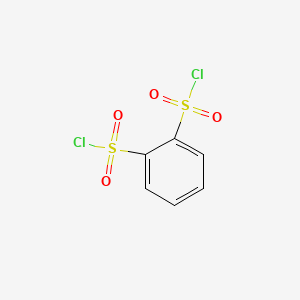

2D Structure

Properties

IUPAC Name |

benzene-1,2-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O4S2/c7-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGQXNZTVFEKEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00983223 | |

| Record name | Benzene-1,2-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6461-76-3 | |

| Record name | 6461-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene-1,2-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00983223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedisulfonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Benzenedisulfonyl Dichloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzenedisulfonyl dichloride is a pivotal bifunctional reagent in organic synthesis, characterized by two reactive sulfonyl chloride groups positioned ortho to each other on a benzene ring. This unique arrangement allows for the construction of complex molecular architectures, particularly heterocyclic compounds and sulfonamides, which are significant in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, supported by detailed experimental protocols and visual diagrams to facilitate understanding and practical application.

Introduction

This compound, also known as o-bis(chlorosulfonyl)benzene, is an organosulfur compound with the molecular formula C₆H₄Cl₂O₄S₂.[1][2] Its significance in chemical synthesis stems from its bifunctional nature, which enables it to react with a variety of nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.[3] This reactivity is extensively harnessed in the preparation of pharmaceuticals, agrochemicals, and dyes.[3] The compound serves as a critical building block for creating molecules with potential therapeutic applications, including those investigated as anti-Parkinsonian agents.[3]

Synthesis of this compound

The most common and established method for synthesizing this compound is through the chlorination of 1,2-benzenedisulfonic acid or its salts.[3][4] Chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are typically employed for this transformation.[3][5] The reaction requires anhydrous conditions to prevent the hydrolysis of the highly reactive sulfonyl chloride groups.

General Reaction Pathway

The synthesis involves the conversion of the sulfonic acid groups (-SO₃H) into sulfonyl chloride groups (-SO₂Cl).

-

Starting Material: 1,2-Benzenedisulfonic acid or its corresponding salt (e.g., disodium 1,2-benzenedisulfonate).

-

Chlorinating Agent: Thionyl chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅).

-

Product: this compound.

Detailed Experimental Protocol: Chlorination using Thionyl Chloride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

1,2-Benzenedisulfonic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (solvent, optional)

-

Ice water

-

Round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ gases safely)

-

Heating mantle

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place 1,2-benzenedisulfonic acid. Add an excess of thionyl chloride (typically 2-3 molar equivalents). The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Reaction Conditions: Heat the mixture to reflux at a temperature of 60–80°C.[3] Maintain reflux for 4–6 hours, or until the evolution of HCl and SO₂ gas ceases, indicating the reaction is complete.[3] The reaction should be carried out in a well-ventilated fume hood.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice or into ice-cold water to quench the excess thionyl chloride.[5] this compound will precipitate as a solid or separate as an oil.

-

Isolation: Separate the product from the aqueous layer. If the product is a solid, it can be collected by filtration, washed with cold water, and dried. If it is an oil, it can be extracted with a suitable organic solvent (e.g., dichloromethane).

-

Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[3][5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] It is sensitive to moisture and should be stored in a dry environment.[4]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1][2] |

| Molecular Weight | 275.13 g/mol | [1][2] |

| Appearance | White to Orange to Green powder to crystal | [1] |

| Melting Point | 140-146 °C | [1] |

| Boiling Point | 394.4 ± 25.0 °C (Predicted) | [1] |

| Density | 1.690 g/cm³ | [1] |

| Solubility | Very faint turbidity in hot Toluene; Reacts with water. | [1][4] |

| Storage Temperature | 2-8°C | [1] |

| Purity | Typically ≥96% | |

| CAS Number | 6461-76-3 | [1][2] |

Reactivity and Applications

The reactivity of this compound is dominated by the two electrophilic sulfonyl chloride groups. These groups readily react with various nucleophiles, making the compound a versatile precursor in organic synthesis.

Formation of Sulfonamides and Sulfonate Esters

The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters.[3] It reacts with primary or secondary amines to form disulfonamides and with alcohols to form disulfonate esters. This reactivity is fundamental in the construction of various pharmaceutical intermediates and biologically active molecules.[4] For instance, benzenesulfonamide derivatives are key components in a range of drugs, including HIV-1 capsid inhibitors.[6]

Synthesis of Heterocyclic Compounds

The ortho-disposition of the two sulfonyl chloride groups is ideal for forming cyclic structures. By reacting with difunctional nucleophiles (e.g., diamines, diols), this compound can be used to construct a variety of sulfur-containing heterocyclic rings. It is a known precursor to o-benzenedisulfonimide and its N-substituted derivatives.[3]

Signaling Pathway Diagram: A Representative Reaction

The following diagram illustrates the reaction of this compound with a generic primary amine (R-NH₂) to form a cyclic sulfonamide, a common structural motif in drug development.

Caption: Reaction of this compound with a primary amine.

Safety and Handling

This compound is a corrosive compound that can cause severe skin burns and eye damage.[4] It is classified as a hazardous material for transport (UN 3261, Hazard Class 8).[1] It is also moisture-sensitive and reacts with water.[4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its bifunctional nature allows for the straightforward creation of disulfonamides, disulfonate esters, and various heterocyclic systems. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research, particularly in the fields of medicinal chemistry and drug development. The protocols and data presented in this guide serve as a foundational resource for scientists working with this important chemical intermediate.

References

- 1. This compound CAS#: 6461-76-3 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 6461-76-3 | Benchchem [benchchem.com]

- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Mechanism of 1,2-Benzenedisulfonyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Benzenedisulfonyl dichloride is a highly reactive aromatic sulfonyl chloride that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two sulfonyl chloride groups positioned ortho to each other on a benzene ring, allows for the construction of unique and complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and reaction mechanisms, with a particular focus on its application in the synthesis of heterocyclic compounds relevant to drug discovery and development.

Synthesis of this compound

The synthesis of this compound typically proceeds via the chlorination of 1,2-benzenedisulfonic acid or its corresponding salt. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). The reaction is generally carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups.

Experimental Protocol: Synthesis from Sodium 1,2-Benzenedisulfonate

This protocol is adapted from general procedures for the synthesis of arylsulfonyl chlorides.

Materials:

-

Sodium 1,2-benzenedisulfonate

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., dry toluene or chloroform)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a suspension of finely powdered, dry sodium 1,2-benzenedisulfonate in an inert solvent is prepared.

-

Phosphorus pentachloride (or thionyl chloride) is added portion-wise to the stirred suspension. The molar ratio of the chlorinating agent to the disulfonate salt is typically in slight excess.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the evolution of HCl gas ceases.

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorinating agent.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ether).

-

The combined organic extracts are washed with cold water, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.

Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₆H₄Cl₂O₄S₂ |

| Molecular Weight | 275.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 140-146 °C |

| Solubility | Soluble in most organic solvents; reacts with protic solvents like water and alcohols. |

Spectroscopic Data (Expected):

| Technique | Expected Features |

| ¹H NMR | The aromatic region will show a complex multiplet pattern for the four protons on the benzene ring, characteristic of an ABCD spin system due to the ortho-disubstitution. The chemical shifts are expected to be in the range of δ 7.5-8.5 ppm. |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (approximately δ 125-145 ppm). The two carbons attached to the sulfonyl chloride groups will be the most downfield shifted. |

| IR (KBr) | Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride groups will be observed in the regions of approximately 1375-1395 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). C-S stretching vibrations may appear around 650-750 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight. Isotope peaks for the two chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent. Fragmentation patterns will likely involve the loss of Cl, SO₂, and SO₂Cl radicals. |

Reactivity and Mechanism

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atoms in the sulfonyl chloride groups. These groups are excellent electrophiles due to the electron-withdrawing effect of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is a good leaving group, facilitating substitution reactions.

General Mechanism of Nucleophilic Substitution

The reaction of sulfonyl chlorides with nucleophiles is generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. Two primary pathways are considered:

-

Stepwise Addition-Elimination: The nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to form the product.

-

Concerted Sₙ2-like Mechanism: The nucleophile attacks the sulfur atom, and the chloride ion departs in a single, concerted step.

Key Reactions and Applications

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly those containing a sulfonamide or sulfonate ester linkage.

Reaction with primary diamines, such as ethylenediamine, leads to the formation of cyclic disulfonamides. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of a Cyclic Disulfonamide with Ethylenediamine

Materials:

-

This compound

-

Ethylenediamine

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or a similar aprotic solvent

Procedure:

-

A solution of this compound in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of ethylenediamine and triethylamine (or pyridine) in DCM is added dropwise to the cooled solution of the sulfonyl dichloride with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then washed with dilute HCl to remove excess amine and base, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude cyclic sulfonamide.

-

Purification is typically achieved by recrystallization or column chromatography.

Reaction with diols, such as ethylene glycol, can lead to the formation of cyclic sulfonate esters. Similar to sulfonamide formation, a base is used to scavenge the HCl produced.

The rigid, well-defined geometry of the benzo-fused cyclic sulfonamides and sulfonate esters derived from this compound makes them attractive scaffolds in medicinal chemistry. These structures can be used to orient functional groups in specific spatial arrangements to interact with biological targets. The sulfonamide group itself is a common pharmacophore found in a wide range of drugs, including diuretics, antibiotics, and anticonvulsants.

Experimental and Synthetic Workflows

Conclusion

This compound is a valuable and reactive building block for the synthesis of a variety of organic compounds, particularly benzo-fused heterocyclic systems. Its predictable reactivity and the well-defined structures of its products make it a useful tool for researchers in organic synthesis and medicinal chemistry. The ability to readily form cyclic sulfonamides and sulfonate esters provides access to novel molecular scaffolds for the development of new therapeutic agents. Further exploration of the reactivity of this versatile reagent is likely to lead to the discovery of new synthetic methodologies and the creation of novel molecules with interesting biological properties.

Spectroscopic Analysis of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-benzenedisulfonyl dichloride, a key reagent and building block in synthetic chemistry. Due to the limited availability of published experimental spectra for this specific isomer, this guide presents predicted data based on established spectroscopic principles and comparison with analogous compounds. These predictions are intended to serve as a reference for researchers in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | Multiplet | 2H | Aromatic H (ortho to -SO₂Cl) |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic H (meta to -SO₂Cl) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

| ~140 - 145 | Aromatic C (ipso to -SO₂Cl) |

| ~135 - 138 | Aromatic C-H (ortho to -SO₂Cl) |

| ~130 - 133 | Aromatic C-H (meta to -SO₂Cl) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1450 | Medium to Weak | Aromatic C=C ring stretch |

| ~1380 - 1360 | Strong | Asymmetric S=O stretch |

| ~1190 - 1170 | Strong | Symmetric S=O stretch |

| ~850 - 750 | Strong | C-H out-of-plane bend |

| ~600 - 500 | Strong | S-Cl stretch |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound (C₆H₄Cl₂O₄S₂)

| m/z | Relative Intensity | Assignment |

| 274 | Moderate | [M]⁺ (with ³⁵Cl₂) |

| 276 | Moderate | [M+2]⁺ (with one ³⁷Cl) |

| 278 | Low | [M+4]⁺ (with two ³⁷Cl) |

| 210 | High | [M - SO₂]⁺ |

| 175 | High | [M - SO₂Cl]⁺ |

| 140 | Moderate | [C₆H₄SO₂]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-Depth Technical Guide to 1,2-Benzenedisulfonyl Dichloride: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 1,2-benzenedisulfonyl dichloride. This important organic compound serves as a versatile building block in synthetic chemistry, particularly in the preparation of various sulfonamides and other sulfur-containing molecules of interest in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound, also known as o-benzenedisulfonyl chloride, is an organosulfur compound with the chemical formula C₆H₄Cl₂O₄S₂.[1] The molecule consists of a benzene ring substituted with two adjacent sulfonyl chloride (-SO₂Cl) functional groups.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |

| Molecular Weight | 275.13 g/mol | [1] |

| CAS Number | 6461-76-3 | [1] |

| Appearance | White to orange to green powder/crystal | [1] |

| Melting Point | 140-146 °C | [1] |

| Boiling Point (Predicted) | 394.4 ± 25.0 °C | [1] |

| Density | 1.690 g/cm³ | [1] |

| Solubility | Very faint turbidity in hot toluene | [1] |

Synthesis

The primary method for the synthesis of this compound involves the chlorination of the corresponding 1,2-benzenedisulfonic acid. This transformation can be achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Caption: General synthesis workflow for this compound.

Experimental Protocol: Chlorination of 1,2-Benzenedisulfonic Acid

Materials:

-

1,2-Benzenedisulfonic acid

-

Thionyl chloride (or phosphorus pentachloride)

-

Anhydrous toluene (or other suitable inert solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,2-benzenedisulfonic acid in an excess of thionyl chloride.

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude product is then cautiously poured onto crushed ice with stirring.

-

The solid precipitate is collected by vacuum filtration and washed with cold water.

-

The crude solid is dissolved in a suitable organic solvent, such as diethyl ether or dichloromethane, and washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene-hexane).

Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). Due to the ortho-disubstitution pattern, the four aromatic protons will exhibit a characteristic splitting pattern.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons. The two carbons directly attached to the sulfonyl chloride groups are expected to be downfield shifted due to the strong electron-withdrawing nature of the -SO₂Cl group. The other four aromatic carbons will also have distinct chemical shifts.

Note: Specific experimental NMR data for this compound was not found in the search results. The expected chemical shifts are based on general principles of NMR spectroscopy for substituted benzene derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the sulfonyl chloride functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| S=O (asymmetric stretch) | 1375 - 1400 |

| S=O (symmetric stretch) | 1175 - 1200 |

| S-Cl stretch | 500 - 600 |

| C-H (aromatic stretch) | 3000 - 3100 |

| C=C (aromatic stretch) | 1400 - 1600 |

Note: The specific peak positions can be influenced by the solid-state packing or the solvent used for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (275.13). Due to the presence of two chlorine atoms, the molecular ion region will show a characteristic isotopic pattern (M, M+2, M+4).

Common fragmentation pathways for aromatic sulfonyl chlorides involve the loss of SO₂ (64 Da) and Cl (35/37 Da).[3]

Caption: Relationship between the chemical structure and its characterization techniques.

Reactivity and Applications

This compound is a reactive compound due to the presence of two electrophilic sulfonyl chloride groups. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding disulfonamides, disulfonate esters, and dithiosulfonates. This reactivity makes it a valuable precursor in the synthesis of a wide range of organic molecules, including ligands for coordination chemistry, monomers for polymer synthesis, and molecules with potential biological activity.

Safety Information

This compound is a corrosive substance.[1] It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive and will react with water to produce hydrochloric acid and benzenedisulfonic acid. Therefore, it should be stored in a dry environment. All handling should be performed in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound. For specific applications and advanced synthetic procedures, consulting peer-reviewed scientific literature is highly recommended.

References

Navigating the Challenges of 1,2-Benzenedisulfonyl Dichloride: A Technical Guide to Solubility and Stability in Organic Solvents

For Immediate Release

Executive Summary

1,2-Benzenedisulfonyl dichloride is a highly reactive sulfonylating agent used in organic synthesis. Its utility is intrinsically linked to its behavior in solution. While specific solubility data is scarce, its known reactivity provides a strong basis for inferring its solubility and stability characteristics. The compound is generally soluble in aprotic organic solvents but is highly susceptible to solvolysis in protic or wet solvents. This guide presents inferred solubility and stability profiles, outlines general experimental protocols for determination, and provides logical workflows for solvent selection.

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on its documented use in chemical synthesis and its inherent reactivity, a qualitative and inferred solubility profile can be constructed. The compound is a crystalline solid, and its dissolution is a prerequisite for its role as a reagent.

Several sources describe its use in reactions conducted in dichloromethane (DCM), indicating sufficient solubility for synthetic applications in this solvent.[1] The related isomer, 1,3-benzenedisulfonyl chloride, is noted as being soluble in common organic solvents, which suggests a similar profile for the 1,2-isomer.[2]

Table 1: Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale & Precautions |

| Aprotic, Non-polar | Hexane, Cyclohexane | Low to Moderate | Suitable for reactions where low polarity is required. Solubility may be limited and require heating, which could impact stability. |

| Aprotic, Halogenated | Dichloromethane (DCM), Chloroform | Good | Documented as a reaction solvent.[1] Provides a non-reactive environment. Anhydrous conditions are critical. |

| Aprotic, Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Good | Generally suitable, but ethers can contain peroxides and water. Use of freshly distilled, anhydrous grades under an inert atmosphere is essential. |

| Aprotic, Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Good | High polarity will likely facilitate dissolution. However, residual water in these hygroscopic solvents presents a significant risk of decomposition. Stringent drying is required. |

| Protic, Polar | Water, Methanol, Ethanol | Reactive | The compound reacts violently with water and is expected to react readily with alcohols, leading to decomposition (solvolysis).[3] These solvents are unsuitable. |

| Aromatic | Toluene, Benzene | Moderate to Good | Suitable for reactions, often used in similar acylation reactions. Anhydrous conditions are necessary. |

Stability Profile and Degradation Pathways

The stability of this compound is critically dependent on the choice of solvent and the experimental conditions. The primary degradation pathway is hydrolysis, which occurs rapidly in the presence of water, yielding the corresponding sulfonic acids and hydrochloric acid.[3]

Key Stability Considerations:

-

Moisture: The compound is highly moisture-sensitive.[3] All solvents must be rigorously dried, and experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: While specific decomposition temperature data is unavailable[4], elevated temperatures can accelerate degradation, especially in the presence of nucleophilic impurities.

-

Nucleophiles: The sulfonyl chloride groups are electrophilic and will react with nucleophilic solvents or impurities (e.g., alcohols, amines). For instance, it reacts with ammonium hydroxide to form the corresponding sulfonimide.[5]

Table 2: Inferred Stability of this compound

| Solvent Type | Conditions | Inferred Stability | Degradation Products |

| Anhydrous Aprotic | Inert atmosphere, Room Temp | High (Short-term) | Minimal degradation expected. |

| Anhydrous Aprotic | Inert atmosphere, Reflux | Moderate | Dependent on solvent and temperature. Potential for slow decomposition or side reactions. |

| Protic or Wet Aprotic | Any | Very Low / Unstable | 1,2-Benzenedisulfonic acid, HCl, or corresponding esters/amides. |

The logical workflow for selecting an appropriate solvent involves prioritizing non-reactive, aprotic options and ensuring rigorous exclusion of water.

Caption: Logical workflow for solvent selection.

Experimental Protocols

Given the absence of standardized data, researchers must often determine solubility and stability for their specific applications. Below are general protocols that can be adapted.

Protocol for Solubility Determination (Gravimetric Method)

-

Preparation: Dispense a known volume (e.g., 1.0 mL) of the desired anhydrous organic solvent into a vial under an inert atmosphere.

-

Addition of Solute: Add a small, pre-weighed amount of this compound to the vial.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Separation: Allow any undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe equipped with a filter (e.g., 0.22 µm PTFE) to avoid transferring solids.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under reduced pressure.

-

Quantification: Weigh the vial containing the non-volatile residue. The mass of the dissolved solid can be calculated.

-

Calculation: Express solubility as g/L or mol/L.

Protocol for Stability Assessment (HPLC or NMR Monitoring)

-

Solution Preparation: Prepare a stock solution of this compound of known concentration in the desired anhydrous solvent under an inert atmosphere.

-

Initial Analysis (t=0): Immediately analyze the solution using a suitable analytical method (e.g., HPLC with UV detection or ¹H NMR with an internal standard). This provides the initial concentration (C₀).

-

Incubation: Store the solution under controlled conditions (e.g., specific temperature, light or dark).

-

Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same method to determine the concentration (Cₜ).

-

Data Analysis: Plot the concentration of this compound versus time. The rate of degradation can be determined from the slope of this plot. The appearance of new peaks in the chromatogram or spectrum can be used to identify degradation products.

Caption: Experimental workflow for evaluation.

Conclusion

While quantitative data on the solubility and stability of this compound is limited, a robust understanding of its chemical properties allows for informed decision-making. The compound's high reactivity, particularly towards water and other nucleophiles, dictates that it should be handled under anhydrous conditions in non-reactive, aprotic solvents. For applications requiring precise knowledge of its behavior in a specific solvent system, the experimental protocols outlined in this guide provide a starting point for in-house determination. Careful solvent selection and handling are paramount to achieving successful and reproducible results in research and development involving this versatile reagent.

References

- 1. Discovery, Synthesis, SAR Development of a Series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamides (VU0400195, ML182): Characterization of a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) with Oral Efficacy in an anti-Parkinsonian Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzene-1,3-disulfonyl chloride - High purity | EN [georganics.sk]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. escholarship.org [escholarship.org]

Theoretical and Computational Insights into 1,2-Benzenedisulfonyl Dichloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical and Computational Studies of 1,2-Benzenedisulfonyl Dichloride

Introduction

This compound (BDSD) is a bifunctional organosulfur compound with the chemical formula C₆H₄Cl₂O₄S₂.[1][2] Its structure, featuring two adjacent sulfonyl chloride groups on a benzene ring, imparts unique reactivity, making it a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of the theoretical and computational studies of BDSD, offering insights into its molecular structure, electronic properties, and reactivity. The guide also details experimental protocols for its use in the synthesis of heterocyclic compounds and explores its relevance in the field of drug discovery and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1][2] |

| Molecular Weight | 275.13 g/mol | [1][3] |

| CAS Number | 6461-76-3 | [1][2][3] |

| Melting Point | 140-146 °C | [1] |

| Boiling Point (Predicted) | 394.4 ± 25.0 °C | [1] |

| Appearance | White to orange to green powder/crystal |

Theoretical and Computational Studies

While specific computational studies exclusively focused on this compound are not extensively available in the public domain, we can infer its probable characteristics and the methodologies for its study from research on analogous benzenesulfonamide derivatives.[4] Density Functional Theory (DFT) is a primary computational tool for investigating the properties of such molecules.

Computational Methodology

A typical computational workflow for analyzing this compound would involve the following steps:

Figure 1: General computational workflow for the theoretical study of this compound.

Geometry Optimization: The first step involves finding the most stable three-dimensional arrangement of atoms in the molecule. This is typically achieved using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[5] The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule.[6]

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.[5][7][8]

Electronic Property Calculations:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species.[5]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding within the molecule. It helps to understand charge transfer interactions, hybridization of atomic orbitals, and the nature of chemical bonds (e.g., sigma, pi bonds).[5]

Conformational Analysis: For flexible molecules, it is important to study different possible spatial arrangements of atoms (conformers) and their relative energies. This can be done by systematically rotating specific bonds and calculating the energy of each resulting conformation.[9]

Reactivity and Synthetic Applications

The two adjacent sulfonyl chloride groups in this compound are highly reactive towards nucleophiles, making it a versatile building block for the synthesis of various heterocyclic compounds.[10]

Synthesis of Heterocyclic Compounds

This compound is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. These reactions often proceed through the formation of sulfonamide or sulfonate ester linkages.

Experimental Protocol: General Synthesis of N-Substituted Cyclic Sulfonamides

The following protocol outlines a general procedure for the reaction of this compound with a primary amine to form an N-substituted cyclic sulfonamide.

Figure 2: A typical experimental workflow for the synthesis of N-substituted cyclic sulfonamides from this compound.

Detailed Methodology:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve the primary amine (1 equivalent) and a base such as triethylamine (2.2 equivalents) in DCM.

-

Add the amine solution dropwise to the cooled solution of this compound with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted cyclic sulfonamide.

Relevance in Drug Development

Sulfonamide-containing compounds are a well-established class of therapeutic agents with a wide range of biological activities.[11] this compound serves as a scaffold for the synthesis of novel sulfonamide derivatives with potential applications in drug discovery.

Computational Approaches in Drug Design

Computational methods play a crucial role in modern drug discovery by accelerating the identification and optimization of lead compounds.

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a biological target, such as a protein or enzyme. By simulating the interaction between a library of compounds and a target, molecular docking can help identify potential drug candidates.[12]

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Example Application:

Computational studies on benzenesulfonamide derivatives have been instrumental in the development of inhibitors for various enzymes, including carbonic anhydrases.[4] For instance, a typical study might involve:

-

Synthesizing a library of sulfonamide derivatives from precursors like this compound.

-

Performing in vitro assays to determine their inhibitory activity against a specific enzyme.

-

Conducting molecular docking studies to understand the binding interactions of the most active compounds with the enzyme's active site.

-

Developing a QSAR model to correlate structural features with inhibitory potency.

-

Using the insights from docking and QSAR to design and synthesize second-generation inhibitors with improved efficacy.

Figure 3: A representative signaling pathway for drug discovery involving sulfonamide derivatives.

Conclusion

This compound is a versatile and reactive molecule with significant potential in both synthetic organic chemistry and medicinal chemistry. While direct computational studies on this specific compound are limited, the well-established theoretical frameworks applied to its derivatives provide a clear roadmap for its in-silico investigation. The combination of computational modeling and experimental synthesis offers a powerful approach for the rational design of novel heterocyclic compounds and potential therapeutic agents derived from this important scaffold. This guide serves as a foundational resource for researchers seeking to explore the rich chemistry and potential applications of this compound.

References

- 1. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mkjc.in [mkjc.in]

- 4. youtube.com [youtube.com]

- 5. chimia.ch [chimia.ch]

- 6. www2.chem.umd.edu [www2.chem.umd.edu]

- 7. tkm.kit.edu [tkm.kit.edu]

- 8. benchchem.com [benchchem.com]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 3D-QSAR study of benzene sulfonamide analogs as carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 1,2-Benzenedisulfonyl Dichloride

This technical guide provides a comprehensive overview of the core physical properties of 1,2-benzenedisulfonyl dichloride, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this compound in their work.

Core Physical Properties

This compound is a chemical compound with the formula C₆H₄Cl₂O₄S₂. It is a solid at room temperature and its physical characteristics are crucial for its handling, storage, and application in various chemical reactions.

Data Presentation: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄Cl₂O₄S₂ |

| CAS Number | 6461-76-3 |

| Melting Point | 140-146 °C |

| Boiling Point | 394.4±25.0 °C (Predicted) |

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. Below are detailed, generalized methodologies for these key experiments.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of a crystalline solid like this compound involves the use of a melting point apparatus.[1][2][3][4]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end. The sample should be tightly packed to a height of about 2-3 mm.[2][3]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus. The apparatus is equipped with a thermometer or a digital temperature sensor.[3][4]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

-

Purity Check: A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

A common micro-method for determining the boiling point of a liquid when only a small sample is available is the Thiele tube method.[5][6][7]

-

Sample Preparation: A small quantity (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[5][6]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (such as mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.[6][7]

-

Heating and Observation: As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6][7]

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound. The process involves the chlorination of 1,2-benzenedisulfonic acid.[8]

Caption: Synthesis of this compound.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pennwest.edu [pennwest.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 6461-76-3 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,2-Benzenedisulfonyl Dichloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 1,2-benzenedisulfonyl dichloride. Due to the presence of two potent, electron-withdrawing sulfonyl chloride groups in an ortho relationship, the aromatic ring is severely deactivated towards electrophilic attack. This document details the theoretical underpinnings of its reactivity and regioselectivity, outlines the stringent conditions required for reactions such as nitration and halogenation, and explains the inherent limitations, particularly concerning Friedel-Crafts reactions. Detailed experimental protocols, comparative quantitative data from analogous compounds, and workflow diagrams are provided to serve as a critical resource for professionals in chemical synthesis and drug development.

Introduction: Reactivity of a Highly Deactivated Arene

This compound is an organosulfur compound featuring a benzene ring substituted with two adjacent sulfonyl chloride (-SO₂Cl) groups. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. However, the reactivity of the benzene ring is profoundly influenced by its substituents. The sulfonyl chloride group is one of the most powerful electron-withdrawing and deactivating substituents, posing a significant challenge to further electrophilic substitution.[1][2] The presence of two such groups on adjacent carbons, as in this compound, results in a cumulative deactivating effect, rendering the aromatic nucleus exceptionally unreactive and requiring harsh reaction conditions to achieve any transformation.

Electronic Effects and Regioselectivity

The sulfonyl chloride group deactivates the aromatic ring through a strong negative inductive effect (-I) owing to the high electronegativity of the oxygen and chlorine atoms bonded to the sulfur. This effect withdraws electron density from the entire ring, making it less nucleophilic and thus less susceptible to attack by electrophiles.

Furthermore, the -SO₂Cl group is a meta-director .[1] In this compound, the directing influences of the two groups are antagonistic:

-

The substituent at C1 directs incoming electrophiles to positions C3 and C5.

-

The substituent at C2 directs incoming electrophiles to positions C4 and C6.

Electrophilic attack at positions ortho or para to a strongly deactivating group is highly disfavored. Therefore, the least deactivated positions are C4 and C5, which are meta to one sulfonyl chloride group and para to the other. Considering the strong deactivating nature of the para-relationship, substitution is still challenging but is predicted to occur preferentially at these 4- and 5-positions . Steric hindrance from the bulky sulfonyl chloride groups further complicates substitution at the C3 and C6 positions.[3][4]

Core Electrophilic Substitution Reactions

Given the severe deactivation of the ring, only the most powerful electrophilic substitution reactions are feasible, and they require forcing conditions.

Nitration

Nitration requires a potent nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, often at elevated temperatures. The electrophile is the highly reactive nitronium ion (NO₂⁺). The reaction is expected to be slow and may result in low to moderate yields of a mixture of 4-nitro and 5-nitro isomers.

Halogenation

Direct halogenation (chlorination or bromination) of this compound is extremely difficult. The reaction necessitates a strong Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently powerful electrophile.[5] Elevated temperatures and long reaction times are likely required.

Sulfonation

Further sulfonation is highly improbable. The introduction of a third sulfonic acid-derived group onto an already disulfonated, highly deactivated ring would require extreme conditions, such as prolonged heating with fuming sulfuric acid (oleum).[2][6] The reversibility of sulfonation under aqueous acidic conditions also complicates this transformation.[7]

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are not viable for this compound.[8] There are two primary reasons for this failure:

-

The aromatic ring is too deactivated to be attacked by the relatively weak carbocation (alkylation) or acylium ion (acylation) electrophiles.

-

The Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the lone pairs on the oxygen atoms of the sulfonyl chloride groups, leading to further deactivation of the ring and rendering the catalyst ineffective.

Data Presentation

| Reaction | Substrate | Reagents & Conditions | Product(s) & Ratio/Yield | Reference |

| Nitration | Benzenesulfonic acid | HNO₃ / H₂SO₄ | ortho:meta:para ratio = 18.7 : 81.0 : 0.3 | [9] |

| Nitration | 2,5-Dichlorobenzenesulfonyl Chloride | Conc. HNO₃ / Conc. H₂SO₄, 0-10°C, 3.5h | 2,5-Dichloro-3-nitrobenzenesulfonyl chloride (Yield not reported) | [10] |

| Nitration | Di-o-nitrophenyl disulfide | Cl₂, Conc. HCl, Conc. HNO₃, 70°C | o-Nitrobenzenesulfonyl Chloride (84% yield) | [11] |

| Sulfonylation | Benzene | Benzenesulfonyl chloride / AlCl₃ | Diphenyl sulfone | [12] |

Experimental Protocols

The following protocols are representative methodologies for conducting electrophilic substitutions on highly deactivated aromatic systems and are adapted for this compound.

Protocol 1: Nitration of this compound

Safety Precautions: This reaction involves highly corrosive and oxidizing acids. It is exothermic and produces toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, safety goggles, and face shield).

Materials:

-

This compound (1.0 eq)

-

Concentrated sulfuric acid (98%, ~5 mL per gram of substrate)

-

Fuming nitric acid (90%, 1.1 eq)

-

Ice-water bath

-

Crushed ice

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add this compound to the cold sulfuric acid with stirring until fully dissolved.

-

Charge the dropping funnel with fuming nitric acid.

-

Add the nitric acid dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and very slowly and carefully pour it onto a large beaker filled with crushed ice.

-

The solid product should precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the solid precipitate thoroughly with cold water until the filtrate is neutral.

-

For purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Protocol 2: Halogenation (Bromination) of this compound

Safety Precautions: Bromine is highly toxic, corrosive, and volatile. This reaction should be performed in a well-ventilated fume hood. Anhydrous iron(III) bromide is moisture-sensitive.

Materials:

-

This compound (1.0 eq)

-

Anhydrous iron(III) bromide (FeBr₃, 1.2 eq)

-

Liquid bromine (Br₂, 1.1 eq)

-

Anhydrous dichloromethane (DCM) as solvent

-

Aqueous sodium bisulfite solution

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen) with a stirrer, dropping funnel, and reflux condenser.

-

Add this compound and anhydrous FeBr₃ to the flask.

-

Add anhydrous DCM to dissolve the reactants.

-

Slowly add liquid bromine via the dropping funnel at room temperature.

-

After addition, gently heat the reaction mixture to reflux (approx. 40 °C) for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench by carefully adding it to an ice-cold aqueous solution of sodium bisulfite to destroy excess bromine.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

General Mechanism of Electrophilic Substitution

The reaction proceeds via a two-step mechanism:

-

Attack by the Aromatic Ring: The π-electron system of the highly deactivated benzene ring attacks the strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is slow and rate-determining.

-

Re-aromatization: A weak base in the mixture removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. This step is fast.

References

- 1. This compound | 6461-76-3 | Benchchem [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

Synthesis of 1,2-Disulfonimides from 1,2-Benzenedisulfonyl Dichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-disulfonimides, valuable scaffolds in medicinal chemistry and materials science, from the starting material 1,2-benzenedisulfonyl dichloride. This document outlines the necessary experimental protocols, from the preparation of the dichlorosultam precursor to its cyclization with primary amines. It includes structured data tables for recording experimental outcomes and visualizations of the synthetic workflow and reaction mechanism to facilitate understanding and implementation in a research and development setting.

Introduction

1,2-Disulfonimides, also known as saccharin analogs, are a class of heterocyclic compounds characterized by a 1,2-thiazine-1,1-dioxide ring system. The sulfonimide functional group is a key feature in a variety of biologically active molecules and functional materials. The synthesis of these compounds is of significant interest to researchers in drug discovery and materials science due to their potential as enzyme inhibitors, therapeutic agents, and specialty polymers. The primary synthetic route involves the reaction of this compound with primary amines, which leads to the formation of the cyclic sulfonimide structure. This guide provides a detailed methodology for this synthetic transformation.

Synthesis of the Starting Material: this compound

The successful synthesis of 1,2-disulfonimides is predicated on the availability of the key precursor, this compound. While not always commercially available, it can be prepared from 1,2-benzenedisulfonic acid or its salts. The following is a general yet detailed protocol for its synthesis.

Experimental Protocol: Preparation of this compound

Materials:

-

1,2-Benzenedisulfonic acid (or its sodium salt)

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (solvent)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for reactions under anhydrous conditions

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, suspend 1,2-benzenedisulfonic acid (1.0 eq) in an excess of thionyl chloride (3.0-5.0 eq). Alternatively, phosphorus pentachloride (2.2 eq) in an anhydrous solvent like toluene can be used.

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 0.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic thionyl chloride vapors.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of hexane and dichloromethane). The purified product should be a crystalline solid or a high-boiling oil.

Safety Precautions: Thionyl chloride and phosphorus pentachloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Synthesis of N-Substituted 1,2-Disulfonimides

The core of this guide is the synthesis of N-substituted 1,2-disulfonimides through the reaction of this compound with primary amines. This reaction is a variation of the classical Hinsberg reaction for sulfonamide formation.

General Reaction Scheme

The overall reaction for the synthesis of 1,2-disulfonimides is depicted below:

Caption: General reaction for the synthesis of N-substituted 1,2-disulfonimides.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 1,2-Disulfonimides

Materials:

-

This compound (1.0 eq)

-

Primary amine (alkyl or aryl) (1.0-1.2 eq)

-

Anhydrous pyridine or triethylamine (2.0-2.2 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Amine Solution Preparation: In a clean, dry round-bottom flask containing a magnetic stir bar, dissolve the primary amine (1.0-1.2 eq) in anhydrous dichloromethane.

-

Base Addition: To the amine solution, add anhydrous pyridine or triethylamine (2.0-2.2 eq).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables provide a structured format for summarizing the quantitative data from the synthesis of various N-substituted 1,2-disulfonimides. Due to a lack of comprehensive data in the public domain for a wide range of substrates, these tables are presented as templates for researchers to populate with their own experimental results.

Table of Reaction Yields and Physical Properties

| Entry | Primary Amine (R-NH₂) | Product (N-R-1,2-disulfonimide) | Yield (%) | Melting Point (°C) | Reference |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| ... |

Table of Spectroscopic Data

| Entry | Product (N-R-1,2-disulfonimide) | ¹H NMR (δ, ppm, Solvent) | ¹³C NMR (δ, ppm, Solvent) | IR (ν, cm⁻¹) | MS (m/z) |

| 1 | |||||

| 2 | |||||

| 3 | |||||

| ... |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of N-substituted 1,2-disulfonimides.

Caption: General experimental workflow for the synthesis of N-substituted 1,2-disulfonimides.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur atoms of the sulfonyl chloride, followed by an intramolecular cyclization.

Caption: Plausible reaction mechanism for the formation of 1,2-disulfonimides.

Conclusion

This technical guide provides a foundational framework for the synthesis of 1,2-disulfonimides from this compound. The provided experimental protocols are based on established principles of sulfonamide synthesis and can be adapted for a variety of primary amine substrates. The structured tables and diagrams are intended to aid researchers in the systematic execution and documentation of their synthetic efforts. Further research to expand the library of synthesized 1,2-disulfonimides and to fully characterize their properties will undoubtedly contribute to advancements in medicinal chemistry and materials science.

Methodological & Application

Experimental Protocols for Reactions with 1,2-Benzenedisulfonyl Dichloride: Application Notes for Researchers

For researchers, scientists, and drug development professionals, 1,2-benzenedisulfonyl dichloride serves as a valuable bifunctional reagent for the synthesis of a variety of sulfonamide-containing architectures. This document provides detailed application notes and experimental protocols for the reaction of this compound with primary amines and diamines, leading to the formation of N,N'-disubstituted-1,2-benzenedisulfonamides and novel cyclic sulfonamides, respectively. These compounds are of interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in numerous therapeutic agents.

The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride functional groups. The presence of a base is typically required to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of reactants and reaction conditions allows for the synthesis of a diverse range of linear and cyclic sulfonamides.

Core Reaction Scheme

The fundamental reaction involves the condensation of this compound with two equivalents of a primary amine or one equivalent of a diamine.

Caption: General reaction scheme for the synthesis of sulfonamides from this compound.

Application Note 1: Synthesis of N,N'-Disubstituted-1,2-benzenedisulfonamides

This protocol outlines the synthesis of linear N,N'-disubstituted-1,2-benzenedisulfonamides from the reaction of this compound with various primary amines.

Experimental Protocol

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine) (2.2 equivalents)

-

Pyridine or Triethylamine (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (2.2 equivalents) and pyridine or triethylamine (2.5 equivalents) in anhydrous dichloromethane.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-